molecular formula C8H15NO3 B13506199 Ethyl (3R,4R)-3-hydroxypiperidine-4-carboxylate

Ethyl (3R,4R)-3-hydroxypiperidine-4-carboxylate

Cat. No.: B13506199
M. Wt: 173.21 g/mol
InChI Key: SKQCHLWQNVCONZ-RQJHMYQMSA-N
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Description

Ethyl (3R,4R)-3-hydroxypiperidine-4-carboxylate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and is substituted with a hydroxyl group and an ethyl ester group. The stereochemistry of the compound is defined by the (3R,4R) configuration, indicating the specific three-dimensional arrangement of the substituents around the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3R,4R)-3-hydroxypiperidine-4-carboxylate typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available piperidine derivatives.

    Hydroxylation: Introduction of the hydroxyl group at the 3-position can be achieved through various hydroxylation reactions, such as using osmium tetroxide or other oxidizing agents.

    Esterification: The carboxylate group is introduced through esterification reactions, where the carboxylic acid is reacted with ethanol in the presence of acid catalysts like sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Hydroxylation: Using continuous flow reactors to achieve efficient hydroxylation.

    Catalytic Esterification: Employing catalytic processes to enhance the esterification step, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R,4R)-3-hydroxypiperidine-4-carboxylate undergoes several types of chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products

    Oxidation: Formation of 3-oxo-piperidine-4-carboxylate.

    Reduction: Formation of 3-hydroxypiperidine-4-methanol.

    Substitution: Formation of 3-chloropiperidine-4-carboxylate.

Scientific Research Applications

Ethyl (3R,4R)-3-hydroxypiperidine-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl (3R,4R)-3-hydroxypiperidine-4-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate biochemical pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (3R,4R)-3-hydroxypiperidine-4-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

ethyl (3R,4R)-3-hydroxypiperidine-4-carboxylate

InChI

InChI=1S/C8H15NO3/c1-2-12-8(11)6-3-4-9-5-7(6)10/h6-7,9-10H,2-5H2,1H3/t6-,7+/m1/s1

InChI Key

SKQCHLWQNVCONZ-RQJHMYQMSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CCNC[C@@H]1O

Canonical SMILES

CCOC(=O)C1CCNCC1O

Origin of Product

United States

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